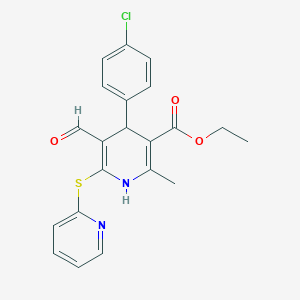

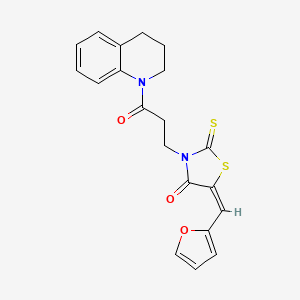

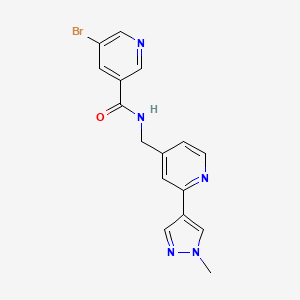

(E)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to the compound often involves the formation of thiazolidinone and furan moieties. For instance, Chandrappa et al. (2009) synthesized 2-thioxothiazolidin-3-yl acetic acid derivatives exhibiting antiproliferative activity, indicating the relevance of the thiazolidinone framework in anticancer effects (Chandrappa et al., 2009). Additionally, Nguyen et al. (2022) reported the synthesis of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides, highlighting the multi-step synthetic processes starting from anthranilic acid and aryl isothiocyanates (Nguyen et al., 2022).

Molecular Structure Analysis

The molecular and solid-state structure of related compounds, such as 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been characterized by Rahmani et al. (2017) using X-ray powder diffraction and DFT studies. This provides insights into the triclinic structure and the importance of intermolecular interactions in the solid state (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of thioxothiazolidin-4-one derivatives have been extensively explored. Al-Omran et al. (2011) investigated the E/Z configuration determination of novel derivatives, emphasizing the influence of Knoevenagel condensation and the electronic nature of substituents on the chemical properties of these compounds (Al-Omran et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Effects

This compound, along with its derivatives, has been investigated for its anticancer and antiangiogenic effects. A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives showing significant reduction in tumor volume and cell number in mouse models. These compounds also demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, suggesting potential for anticancer therapy by inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Synthesis and Antimicrobial Study

Research has also focused on synthesizing derivatives of this compound with fluoroquinolone-based 4-thiazolidinones, evaluating their antifungal and antibacterial activities. The study synthesized compounds showing significant antimicrobial properties, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).

Antimicrobial and Anticancer Evaluation

Another study synthesized a series of derivatives combined with quinazolinone, evaluating their antimicrobial and anticancer potentials. These compounds were tested against various bacterial and fungal strains, as well as human colon cancer cell lines, showing significant activity. This suggests a promising route for designing new antimicrobial and anticancer agents (Deep et al., 2013).

Antihyperglycemic Evaluation

The compound's derivatives have been explored for antihyperglycemic effects. One study synthesized new hybrids combining 4-thiazolidinone and quinazolinone motifs, testing them against diabetic rats. Some derivatives demonstrated significant antidiabetic activity, offering insights for future antidiabetic drug development (Jangam & Wankhede, 2019).

Molecular Docking and Biological Evaluation

A synthetic approach combined with molecular docking studies on hybrids of 4-thiazolidinone and 4(3H)-quinazolinone as anticancer agents showed some derivatives with notable cytotoxic activity against cancer cell lines. This study emphasizes the importance of structure-activity relationships in designing effective anticancer drugs (Thakral et al., 2017).

Eigenschaften

IUPAC Name |

(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)26)13-15-7-4-12-25-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWRHZXYGADLCH-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)